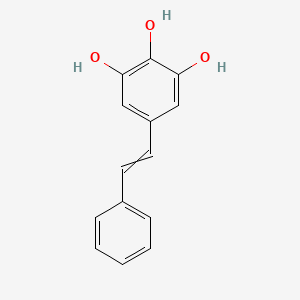
5-(2-Phenylethenyl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Phenylethenyl)benzene-1,2,3-triol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of three hydroxyl groups attached to a benzene ring, along with a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethenyl)benzene-1,2,3-triol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired phenylethenyl group. The reaction typically requires a base such as sodium methoxide and is carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 4-isopropylbenzaldehyde can be brominated, followed by methoxylation and demethylation to yield the intermediate compounds. These intermediates can then undergo esterification and Wittig reaction to produce the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylethenyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenylethyl derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
5-(2-Phenylethenyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(2-Phenylethenyl)benzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the phenylethenyl group.
Pyrogallol (Benzene-1,2,3-triol): Similar structure but lacks the phenylethenyl group.
Hydroxyquinol (Benzene-1,2,4-triol): Similar structure but lacks the phenylethenyl group .
Uniqueness
5-(2-Phenylethenyl)benzene-1,2,3-triol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and allows for specific interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
493011-70-4 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5-(2-phenylethenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O3/c15-12-8-11(9-13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-9,15-17H |
InChI Key |
IYWFOPPYQUEKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















